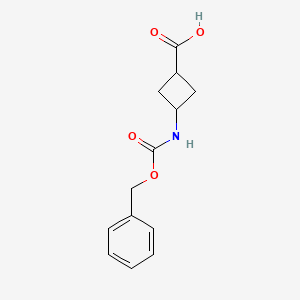

trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTCPLYMKZBZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212380-76-1 | |

| Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid

Abstract

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a valuable constrained amino acid analog extensively utilized as a key building block in the development of novel therapeutics. Its rigid cyclobutane scaffold imparts unique conformational constraints on molecules, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The incorporation of non-natural, conformationally restricted amino acids into peptide and small molecule drug candidates is a powerful strategy for optimizing their therapeutic profiles. The cyclobutane ring, in particular, serves as a versatile scaffold for introducing rigidity. The trans stereochemistry of the 1,3-disubstituted pattern in the target molecule provides a well-defined spatial arrangement of the amino and carboxylic acid functionalities, which can be crucial for precise molecular recognition at biological targets. The benzyloxycarbonyl (Cbz) protecting group on the amine is a cornerstone of peptide chemistry, offering stability under a range of reaction conditions while allowing for facile removal via hydrogenolysis.[1][2]

Recommended Synthetic Strategy: A Multigram-Scale Approach

An expedient and scalable synthesis of trans-3-aminocyclobutanecarboxylic acid has been developed, commencing from the readily available 1,1-cyclobutanedicarboxylic acid.[3] This approach strategically introduces the amino functionality after the formation of the cyclobutane core.[3] The subsequent Cbz protection of the resulting trans-amino acid is a standard and high-yielding transformation.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

This multi-step synthesis is notable for its efficiency, with a reported overall yield of approximately 16% for the formation of the unprotected amino acid, making it suitable for multigram preparations.[3]

Step 1: Chlorination of 1,1-Cyclobutanedicarboxylic Acid

The synthesis commences with the chlorination of commercially available 1,1-cyclobutanedicarboxylic acid. This step introduces the first key functional group that will later be converted to the amine.

Step 2: Decarboxylation

The resulting 1,1,3-trisubstituted cyclobutane undergoes decarboxylation to yield 3-chlorocyclobutanecarboxylic acid as a mixture of cis and trans diastereomers.[3]

Step 3: Azide Formation and Stereochemical Control

The mixture of chlorocyclobutanes is then converted to the corresponding azides. It is at this stage or during the subsequent reduction that the stereochemistry can be controlled or the isomers separated to isolate the desired trans precursor.

Step 4: Reduction to the Amine

The azide intermediate is reduced to the primary amine, yielding trans-3-aminocyclobutanecarboxylic acid. This transformation is typically achieved with high fidelity. The stereochemistry of the final product is definitively established using Nuclear Overhauser Effect Spectroscopy (NOESY).[3]

Quantitative Data Summary for the Synthesis of the Unprotected Amine

| Step | Product | Reported Yield |

| 1-4 | trans-3-Aminocyclobutanecarboxylic Acid | 67% from the azide intermediate[3] |

| Overall | trans-3-Aminocyclobutanecarboxylic Acid | ~16% over six steps[3] |

Cbz Protection of trans-3-Aminocyclobutanecarboxylic Acid

The final step in the synthesis is the protection of the amino group with the benzyloxycarbonyl (Cbz) group. This is a crucial step for the use of the title compound in further synthetic applications, particularly in peptide synthesis.

The Role and Mechanism of Cbz Protection

The Cbz group is a robust amine protecting group that is stable to a variety of reaction conditions but can be selectively removed, most commonly by catalytic hydrogenolysis.[1][2] The protection reaction is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions.[1]

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction requires a base to neutralize the hydrochloric acid that is formed as a byproduct.[1]

Caption: Mechanism of Cbz protection of a primary amine.

Experimental Protocol for Cbz Protection:

-

Dissolution: Dissolve trans-3-aminocyclobutanecarboxylic acid in a suitable aqueous basic solution, such as aqueous sodium carbonate or sodium bicarbonate. This deprotonates the carboxylic acid and neutralizes the amine hydrochloride if it is used as the starting salt.

-

Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermicity of the reaction.

-

Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution with vigorous stirring. It is crucial to maintain the basic pH of the reaction mixture throughout the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is typically acidified to protonate the carboxylic acid, leading to the precipitation of the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system to afford this compound as a solid.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound, a key building block for modern drug discovery. The strategy's efficiency and reliance on readily available starting materials make it an attractive option for both academic research and industrial applications. As the demand for conformationally constrained scaffolds continues to grow, further refinements of this and other synthetic approaches will undoubtedly emerge, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

"physicochemical properties of Cbz-protected cyclobutane amino acids"

An In-Depth Technical Guide to the Physicochemical Properties of Cbz-Protected Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the quest for molecular scaffolds that offer both structural rigidity and biological activity is paramount. Cyclobutane amino acids (CBAAs) have emerged as a compelling class of building blocks, prized for the unique conformational constraints they impart upon peptide backbones.[1][2] This inherent rigidity can lead to peptidomimetics with enhanced potency, selectivity, and metabolic stability. The synthesis and incorporation of these valuable motifs, however, necessitate precise control over their reactive functional groups.

This is where the quintessential Carboxybenzyl (Cbz or Z) protecting group plays a critical role. Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational innovation that enabled controlled, stepwise peptide synthesis.[3][4] Its stability and the reliability of its removal have cemented its place in the synthetic chemist's toolbox.[5][6]

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the core physicochemical properties of Cbz-protected cyclobutane amino acids. Understanding these characteristics—from conformational behavior and solubility to lipophilicity and acidity—is not merely an academic exercise. It is fundamental to the rational design of novel therapeutics, providing the causal link between molecular structure and pharmacological performance. We will delve into the "why" behind experimental choices and provide field-proven protocols for the characterization of these unique molecular entities.

The Structural Framework: A Duality of Constraint and Control

The physicochemical identity of a Cbz-protected cyclobutane amino acid is dominated by the interplay between the rigid cyclobutane core and the versatile Cbz protecting group.

The Cyclobutane Ring: A Conformational Anchor

Unlike flexible, linear aliphatic chains, the four-membered cyclobutane ring is subject to significant angle and torsional strain.[7] To alleviate this, the ring abandons a planar geometry and adopts a puckered or "butterfly" conformation.[8][9] This non-planar structure is crucial; it reduces the eclipsing interactions between hydrogen atoms on adjacent carbons and establishes a well-defined three-dimensional architecture.[7] When incorporated into a peptide, this fixed conformation restricts the available Ramachandran space, guiding the peptide into specific folded structures which can be essential for potent receptor binding.[10]

The puckering of the ring creates two distinct substituent positions: axial and equatorial. The energetic preference for a substituent to occupy the equatorial position is a key determinant of the molecule's overall conformation.[10]

Caption: Puckered conformation of a cyclobutane amino acid.

The Cbz Group: A Tool for Synthesis and a Modulator of Properties

The benzyloxycarbonyl (Cbz) group is an amine protecting group that is stable under a wide range of basic and mildly acidic conditions, offering great flexibility during multi-step syntheses.[3][11] Its primary role is to temporarily convert the nucleophilic amine into a far less reactive carbamate, preventing self-polymerization and other side reactions during peptide coupling.[3][5]

Beyond its synthetic utility, the Cbz group significantly influences the molecule's physicochemical profile. The presence of the aromatic benzyl group increases the molecule's affinity for organic solvents and often enhances its ability to form well-ordered crystals, which can simplify purification by recrystallization.[5][11]

Core Physicochemical Properties: A Quantitative Perspective

The successful progression of a drug candidate from bench to clinic is critically dependent on its physicochemical properties. These parameters govern how a molecule behaves in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

The pKa value defines the pH at which a functional group is 50% ionized. This is a critical parameter as the ionization state of a molecule affects its solubility, membrane permeability, and ability to interact with biological targets.

-

Carboxylic Acid Group (-COOH): The carboxylic acid moiety of a Cbz-protected cyclobutane amino acid is the primary acidic center. Its pKa value is typically in the range of 3.5 to 4.5, similar to other carboxylic acids.

-

Cbz-Protected Amine (-NH-Cbz): The nitrogen atom of the Cbz-carbamate is significantly less basic than a free amine. Its pKa is very low, meaning it remains protonated only under strongly acidic conditions. For all practical purposes at physiological pH (7.4), this group is neutral and does not carry a positive charge.

Table 1: Representative pKa Values for Related Structures

| Compound | pKa1 | pKa2 | Source |

| 1,3-cis-Cyclobutanedicarboxylic acid | 3.25 | 5.31 | [12] |

| 1,3-trans-Cyclobutanedicarboxylic acid | 3.81 | 5.28 | [12] |

| Leucine | 2.36 (-COOH) | 9.60 (-NH3+) | [12] |

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ADME properties.[13] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The structure of a Cbz-protected cyclobutane amino acid presents a balance of hydrophilic and lipophilic regions:

-

Lipophilic Contributors: The rigid cyclobutane ring and the aromatic benzyl portion of the Cbz group are major contributors to lipophilicity.

-

Hydrophilic Contributors: The carboxylic acid group is the primary hydrophilic center. The carbamate linkage also provides some polar character.

This balance is crucial. Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, while insufficient lipophilicity can hinder membrane permeability and cell uptake. The LogP of these molecules is highly dependent on the specific stereochemistry and substitution pattern of the cyclobutane ring.

Solubility

Solubility is a prerequisite for absorption and distribution. The solubility of Cbz-protected cyclobutane amino acids is pH-dependent due to the ionizable carboxylic acid group.

-

In Acidic to Neutral Aqueous Media (pH < pKa): The carboxylic acid is protonated (-COOH), making the molecule neutral and generally poorly soluble in water.

-

In Basic Aqueous Media (pH > pKa): The carboxylic acid is deprotonated (-COO⁻), rendering the molecule charged and significantly increasing its aqueous solubility.

-

In Organic Solvents: The presence of the Cbz group and the cyclobutane core typically imparts good solubility in common organic solvents like ethyl acetate, dichloromethane, and methanol.[5]

Conformational Analysis: Deciphering the 3D Structure

A comprehensive understanding of the three-dimensional structure is vital for rational drug design. A synergistic approach combining experimental techniques and computational methods is often employed.[10][14]

-

X-ray Crystallography: This is the gold standard for determining the solid-state conformation.[15] It provides precise information on bond lengths, bond angles, and the puckering of the cyclobutane ring.[16] The resulting crystal structure reveals how the molecules pack together, which is influenced by intermolecular forces like hydrogen bonding from the carboxylic acid and carbamate groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying the conformational preferences of molecules in solution.[14] By analyzing coupling constants and through-space interactions (e.g., via NOESY experiments), one can deduce the preferred puckering of the ring and the relative orientation of substituents in the solution phase, which is more representative of the biological environment.

Table 2: Comparison of Key Analytical Techniques

| Technique | Information Provided | Phase | Strengths | Limitations |

| X-ray Crystallography | Precise 3D structure, bond lengths/angles, crystal packing | Solid | Unambiguous structural determination | Requires single crystals; conformation may differ from solution |

| NMR Spectroscopy | Solution-state conformation, dynamics, proton environments | Liquid | Reflects biologically relevant state; can study dynamics | Structure is an interpretation of averaged data; can be complex |

| Potentiometric Titration | pKa values | Liquid | Direct, accurate measurement of ionization constants | Requires sufficient solubility in the titration medium |

| Shake-Flask Method | LogP / LogD values | Liquid | Gold standard for lipophilicity measurement | Can be labor-intensive; requires pure compound |

Field-Proven Experimental Protocols

The trustworthiness of any scientific claim is rooted in reproducible, well-described methodologies. The following protocols are standard, self-validating systems for the synthesis and characterization of Cbz-protected cyclobutane amino acids.

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol describes the standard method for introducing the Cbz group onto the amine of a cyclobutane amino acid. The causality behind this choice is the robust and high-yielding nature of the reaction under basic aqueous conditions.

Caption: Workflow for Cbz-protection of a cyclobutane amino acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve the cyclobutane amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The base is crucial to deprotonate the amino group, making it nucleophilic, and to neutralize the HCl byproduct.[3][11]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. Maintaining a low temperature (< 5 °C) is critical to prevent decomposition of the Cbz-Cl reagent.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Wash the reaction mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This step protonates the carboxylic acid, making the final product neutral and extractable into an organic solvent.[3]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected cyclobutane amino acid.[3]

Protocol 2: Deprotection via Catalytic Hydrogenolysis

The key advantage of the Cbz group is its clean removal by catalytic hydrogenolysis, which breaks the relatively weak benzylic C-O bond. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3][4]

Step-by-Step Methodology:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Protocol 3: Determination of LogP via Shake-Flask Method

This is the traditional and most reliable method for measuring the partition coefficient.

Caption: Experimental workflow for LogP determination.

Step-by-Step Methodology:

-

Phase Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This pre-saturation is essential for thermodynamic accuracy.

-

Dissolution: Dissolve a precisely weighed amount of the Cbz-protected amino acid in one of the phases.

-

Partitioning: Add an equal volume of the corresponding saturated second phase to a separation funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the layers to separate. Centrifugation may be required to ensure a clean separation.

-

Quantification: Carefully remove an aliquot from each layer and determine the concentration of the compound, typically using UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as LogP.

Conclusion and Outlook

The Cbz-protected cyclobutane amino acids represent a powerful synergy of conformational constraint and synthetic practicality. Their physicochemical properties are a direct consequence of the rigid, puckered cyclobutane core and the aromatic, stabilizing Cbz group. A thorough understanding and quantitative characterization of their pKa, lipophilicity, solubility, and conformational behavior are not optional but essential for their successful application in drug development. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, analyze, and ultimately leverage these unique building blocks to create the next generation of structured peptidomimetics and targeted therapeutics. Future work will undoubtedly involve the expansion of computational models to accurately predict these properties, further accelerating the design-build-test-learn cycle in medicinal chemistry.

References

-

Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). Journal of Organic Chemistry. Retrieved from [Link]

-

Cbz Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

-

How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. (n.d.). Proprep. Retrieved from [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

-

A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. (n.d.). Retrieved from [Link]

-

Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Retrieved from [Link]

-

Representative ¹³C‐NMR spectra of Cbz protected and deprotected polycaprolactone. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

-

Single-crystal X-ray diffraction structure of compound 17b. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational analysis. (n.d.). Slideshare. Retrieved from [Link]

-

4.4: Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Histogram solubility of CBZ and physical mixture of CBZ and amino acids... (n.d.). ResearchGate. Retrieved from [Link]

-

Lipophilicity of amino acids. (1994). Amino Acids. Retrieved from [Link]

-

Review x Ray crystallography. (n.d.). Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]

-

Aminoacids of the cyclobutane series. (2025). ResearchGate. Retrieved from [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

New Derivatives of Cyclobutane β-Amino Acids. (2023). ChemistryViews. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. fiveable.me [fiveable.me]

- 6. vectorlabs.com [vectorlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Conformational analysis | PDF [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hod4.net [hod4.net]

- 16. researchgate.net [researchgate.net]

Chiral Synthesis of trans-3-Aminocyclobutanecarboxylic Acid: An In-Depth Technical Guide

Introduction

Cyclobutane-containing amino acids are pivotal structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity to peptides and peptidomimetics.[1][2] This rigidity can enhance metabolic stability and modulate biological activity. Among these, trans-3-aminocyclobutanecarboxylic acid stands out as a key building block in the development of novel therapeutics. Its stereochemically defined structure presents a unique challenge and opportunity for synthetic chemists. This guide provides a comprehensive overview of the core strategies for the chiral synthesis of this valuable compound, focusing on the underlying principles and practical applications for researchers in drug discovery and development.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure trans-3-aminocyclobutanecarboxylic acid necessitates precise control over stereochemistry. The primary strategies employed can be broadly categorized into three main approaches:

-

Chiral Pool Synthesis: Leveraging readily available chiral starting materials to construct the cyclobutane core.

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the cyclobutane ring or in the modification of a prochiral cyclobutane precursor.

-

Chiral Resolution: Separating a racemic mixture of the target compound or a key intermediate into its constituent enantiomers.

The selection of a specific strategy often depends on factors such as scalability, cost-effectiveness, and the desired enantiomeric purity.

Comparative Overview of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Methodologies |

| Chiral Pool Synthesis | High enantiopurity, well-defined stereochemistry. | Limited availability of suitable starting materials. | [2+2] cycloadditions with chiral auxiliaries. |

| Asymmetric Catalysis | High efficiency, potential for high enantioselectivity. | Catalyst development can be complex and costly. | Enantioselective [2+2] photocycloadditions, catalytic reductions.[3] |

| Chiral Resolution | Applicable to a wide range of racemic mixtures. | Maximum theoretical yield of 50% for the desired enantiomer without a racemization process. | Enzymatic resolution, formation of diastereomeric salts. |

Key Synthetic Methodologies and Protocols

This section delves into specific, field-proven protocols for the synthesis of chiral trans-3-aminocyclobutanecarboxylic acid, highlighting the rationale behind key experimental choices.

Asymmetric [2+2] Cycloaddition Strategy

The [2+2] cycloaddition reaction is a powerful tool for the construction of cyclobutane rings. The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of this transformation, leading to enantioenriched products. A notable approach involves the visible-light-mediated [2+2] photocycloaddition.[3][4]

Conceptual Workflow for Asymmetric [2+2] Cycloaddition

Caption: Workflow for Asymmetric [2+2] Cycloaddition.

Detailed Experimental Protocol: Photocatalyzed [2+2] Cycloaddition

This protocol is adapted from methodologies employing triplet energy transfer catalysts for the synthesis of cyclobutane α-amino acid derivatives, which can be conceptually extended to β-amino acids.[3]

Materials:

-

Dehydroamino acid derivative

-

Styrene-type olefin

-

[Ir(dFCF3ppy)2(dtbpy)]PF6 (photocatalyst)

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

Visible light source (e.g., Blue LED lamp)

Procedure:

-

In a reaction vessel, dissolve the dehydroamino acid derivative (1.0 equiv.), the styrene-type olefin (1.5 equiv.), and the iridium photocatalyst (1-2 mol%) in the anhydrous, degassed solvent.

-

Irradiate the reaction mixture with a visible light source at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the resulting cyclobutane adduct by column chromatography on silica gel.

-

The resulting protected amino acid can then undergo further transformations, such as ring-opening and functional group interconversions, to yield the target trans-3-aminocyclobutanecarboxylic acid.

Rationale: The iridium-based photocatalyst, upon excitation with visible light, acts as a triplet sensitizer, facilitating the [2+2] cycloaddition between the dehydroamino acid and the olefin.[3] The stereochemistry of the resulting cyclobutane is influenced by the nature of the substrates and the reaction conditions.

Enzymatic Resolution of a Racemic Intermediate

Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly employed for the kinetic resolution of racemic esters or alcohols.

Conceptual Workflow for Enzymatic Resolution

Caption: Workflow for Enzymatic Resolution.

Detailed Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is based on the principle of enantioselective enzymatic hydrolysis of meso diesters, which can be adapted for the resolution of racemic esters.[5]

Materials:

-

Racemic methyl trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate

-

Lipase (e.g., from Candida antarctica)

-

Phosphate buffer (pH 7.0)

-

Organic co-solvent (e.g., tert-butanol)

Procedure:

-

Suspend the racemic ester in the phosphate buffer containing a small amount of the organic co-solvent to aid solubility.

-

Add the lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the hydrolysis by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the formed carboxylic acid.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Acidify the aqueous solution and extract the enantioenriched carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Extract the remaining enantioenriched ester from the aqueous layer.

-

The separated, enantioenriched carboxylic acid or ester can then be deprotected under acidic conditions to yield the desired enantiomer of trans-3-aminocyclobutanecarboxylic acid.

Rationale: The lipase selectively hydrolyzes one enantiomer of the racemic ester at a much faster rate than the other. This kinetic resolution results in the accumulation of one enantiomer as the carboxylic acid and the other as the unreacted ester.

Diastereoselective Synthesis from Chiral Precursors

This strategy involves the use of a chiral starting material that directs the formation of the desired stereoisomer. A common approach is the stereoselective reduction of a prochiral cyclobutanone derivative.

Diastereoselective Reduction followed by Functional Group Interconversion

A highly diastereoselective synthesis of a related compound, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, was achieved using a ketoreductase (KRED) catalyzed reduction, demonstrating the power of biocatalysis in achieving high stereoselectivity.[6] A similar strategy can be envisioned for the synthesis of trans-3-aminocyclobutanecarboxylic acid.

Conceptual Pathway

-

Start with a prochiral cyclobutanone: A suitably substituted cyclobutanone with a precursor to the carboxylic acid group is used as the starting material.

-

Stereoselective reduction: A chiral reducing agent or a biocatalyst (e.g., KRED) is used to reduce the ketone to a hydroxyl group with high diastereoselectivity, establishing the trans relationship between the hydroxyl group and the other substituent.

-

Introduction of the amino group: The hydroxyl group is then converted to an amino group with inversion of configuration, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis.[7]

-

Deprotection: Final deprotection steps yield the target molecule.

Rationale: The stereocenter introduced during the reduction step dictates the final stereochemistry of the product. The subsequent introduction of the amino group with inversion of configuration ensures the desired trans stereochemistry.

Conclusion

The chiral synthesis of trans-3-aminocyclobutanecarboxylic acid is a challenging yet crucial endeavor for the advancement of medicinal chemistry. The methodologies outlined in this guide, including asymmetric [2+2] cycloadditions, enzymatic resolutions, and diastereoselective syntheses, provide a robust toolkit for researchers in this field. The choice of synthetic route will ultimately be guided by the specific requirements of the research program, including scalability, cost, and desired optical purity. Continued innovation in asymmetric catalysis and biocatalysis is expected to further refine and improve the synthesis of this and other valuable chiral building blocks.

References

-

Canales, E., et al. (2010). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 15(12), 8939-8983. Available at: [Link]

-

Gagnon, D., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Omega, 6(45), 30587-30596. Available at: [Link]

-

Verkh, Y., Illa, O., & Ortuño, R. M. (2021). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. European Journal of Organic Chemistry, 2021(43), 6022-6027. Available at: [Link]

-

Verkh, Y., et al. (2019). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry, 84(16), 10077-10088. Available at: [Link]

-

Fulop, F., et al. (2001). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. Helvetica Chimica Acta, 84(11), 3265-3276. Available at: [Link]

-

Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8827-8831. Available at: [Link]

-

Chen, J., et al. (2021). Asymmetric synthesis of cyclobutanes and their derivatives. Chemical Communications, 57(64), 7899-7913. Available at: [Link]

-

Lenci, E., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 334-340. Available at: [Link]

-

Taylor, S. J. C., et al. (1991). Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Chemical Communications, (16), 1124-1125. Available at: [Link]

-

Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link]

-

Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818-3821. Available at: [Link]

- CN112608243A - Synthesis method of trans-3-aminobutanol. (2021). Google Patents.

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and extensive data from analogous structures to forecast the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each predicted spectroscopic feature is rationalized based on the molecule's structural components: the carbobenzyloxy (Cbz) protecting group, the trans-substituted cyclobutane ring, and the carboxylic acid moiety. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel cyclobutane-containing compounds, providing a robust framework for spectral interpretation and quality control.

Introduction: The Structural Significance of a Constrained Amino Acid

This compound is a conformationally constrained non-proteinogenic amino acid. The cyclobutane scaffold imparts a rigid structure that is of significant interest in the design of peptidomimetics and other bioactive molecules. Understanding its precise chemical structure through spectroscopic analysis is paramount for its effective use in synthetic chemistry and drug discovery. The carbobenzyloxy (Cbz) group provides a stable protecting group for the amine functionality, crucial for controlled peptide synthesis. This guide will deconstruct the molecule to predict its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide information on the connectivity of atoms, the stereochemistry of the cyclobutane ring, and the presence of the Cbz protecting group.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the Cbz group, as well as the constrained geometry of the cyclobutane ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |

| Aromatic (Cbz) | 7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring of the Cbz group. |

| Benzyl (-CH₂-) (Cbz) | ~5.1 | Singlet | 2H | The methylene protons of the benzyl group are adjacent to an oxygen and the phenyl ring. |

| Methine (H-3) | 4.0 - 4.5 | Multiplet | 1H | The proton on the carbon bearing the Cbz-amino group is deshielded by the adjacent nitrogen. |

| Methine (H-1) | 2.8 - 3.2 | Multiplet | 1H | The proton on the carbon bearing the carboxylic acid group is deshielded by the carbonyl group. |

| Methylene (H-2, H-4) | 2.2 - 2.6 | Multiplet | 4H | The methylene protons of the cyclobutane ring. |

| Amide (-NH-) | ~5.0 | Broad Singlet | 1H | The amide proton chemical shift can vary and is often broad. |

Solvent: DMSO-d₆. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum is detailed in Table 2. The chemical shifts reflect the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carboxylic Acid (-COOH) | 173 - 176 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Carbamate (C=O) (Cbz) | 155 - 157 | The carbonyl carbon of the carbamate group. |

| Aromatic (Cbz) | 127 - 137 | Carbons of the phenyl ring. |

| Benzyl (-CH₂-) (Cbz) | 65 - 67 | The methylene carbon of the benzyl group. |

| Methine (C-3) | 45 - 50 | The carbon attached to the nitrogen of the Cbz-amino group. |

| Methine (C-1) | 40 - 45 | The carbon attached to the carboxylic acid group. |

| Methylene (C-2, C-4) | 30 - 35 | The methylene carbons of the cyclobutane ring. |

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation :

-

Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters :

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) with a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively, thereby validating the structural assignments.

-

Figure 1: Molecular structure of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid, the carbamate (Cbz group), and the N-H bond.

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch in a hydrogen-bonded carboxylic acid is characteristically very broad.[1][2] |

| N-H Stretch (Amide) | 3200 - 3400 | Medium | The N-H stretching vibration of the carbamate. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations of the cyclobutane and benzyl methylene groups. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of a hydrogen-bonded carboxylic acid.[1][3] |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | The carbonyl stretch of the Cbz group. |

| C-N Stretch (Amide) | 1200 - 1300 | Medium | C-N stretching vibration of the carbamate. |

| C-O Stretch (Carboxylic Acid/Carbamate) | 1210 - 1320 | Strong | C-O stretching vibrations from both the carboxylic acid and carbamate groups.[1] |

Experimental Protocol for FT-IR Spectroscopy

Given that the compound is a solid, two common methods for sample preparation are applicable.[4][5][6]

Method A: Thin Solid Film [4][6]

-

Preparation : Dissolve a small amount (2-5 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Application : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Analysis : Place the plate in the spectrometer and acquire the spectrum. The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to optimize peak intensities.

Method B: Potassium Bromide (KBr) Pellet [7]

-

Mixing : Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing : Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis : Place the pellet in a sample holder in the spectrometer and acquire the spectrum.

Figure 2: Workflow for FT-IR sample preparation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Table 4: Predicted Mass Spectrometry Data (Positive Ion ESI)

| Ion | Predicted m/z | Rationale for Prediction |

| [M+H]⁺ | 250.11 | The protonated molecular ion. The molecular formula is C₁₃H₁₅NO₄, with a monoisotopic mass of 249.10 g/mol . |

| [M+Na]⁺ | 272.09 | The sodium adduct, commonly observed in ESI-MS. |

| [M-C₇H₇]⁺ | 158.05 | Loss of the tropylium cation (C₇H₇⁺) from the benzyl group is a characteristic fragmentation of Cbz-protected compounds. |

| [M-C₈H₈O₂]⁺ | 101.07 | Loss of the entire Cbz protecting group. |

Experimental Protocol for ESI-MS

-

Sample Preparation :

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8] Formic acid aids in protonation for positive ion mode.

-

-

Instrumental Parameters :

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion ([M+H]⁺) to induce fragmentation and observe the characteristic daughter ions.

-

Figure 3: Predicted ESI-MS fragmentation pathways.

Conclusion: A Predictive Spectroscopic Blueprint

This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By systematically analyzing the contributions of each structural component, we have established a reliable spectroscopic blueprint that can guide researchers in the identification and characterization of this important synthetic building block. The provided experimental protocols offer a framework for obtaining high-quality, reproducible data. This predictive approach, grounded in the extensive spectroscopic data of analogous compounds, serves as a powerful tool in the absence of direct experimental spectra, ensuring scientific integrity and facilitating the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

- Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

-

Spectroscopy School. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to trans-3-(Cbz-amino)cyclobutanecarboxylic Acid (CAS Number: 1217802-45-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a valuable building block for medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route, and explores its applications in the design of novel therapeutics. Safety and handling information, as well as a list of commercial suppliers, are also included to support researchers in their work with this compound.

Introduction

This compound, registered under CAS number 1217802-45-3, is a non-proteinogenic amino acid that has garnered interest in the field of drug development. Its rigid cyclobutane scaffold offers a unique conformational constraint that can be exploited to improve the pharmacological properties of peptide-based drugs and other small molecules. The incorporation of this building block can lead to enhanced metabolic stability, increased receptor affinity, and improved oral bioavailability. The carbobenzyloxy (Cbz) protecting group on the amine functionality makes it particularly suitable for standard peptide synthesis protocols.

Physicochemical Properties

This compound is typically supplied as a white to yellow solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1217802-45-3 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [2] |

| Molecular Weight | 249.27 g/mol | [1] |

| Appearance | White to Yellow Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI | 1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11- | [1] |

| InChIKey | OBTCPLYMKZBZTO-XYPYZODXSA-N | [1] |

| Canonical SMILES | C1C(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Synthesis and Characterization

Caption: A proposed high-level workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Protection of the Amino Group: To a solution of cis-3-aminocyclobutanecarboxylic acid in a mixture of dioxane and water, add sodium bicarbonate. Cool the mixture in an ice bath and add benzyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Extraction: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent such as ethyl acetate.

-

Isomerization and Purification: The resulting crude product, which may be a mixture of cis and trans isomers, can be subjected to conditions that favor the formation of the thermodynamically more stable trans isomer, potentially through epimerization at the carbon bearing the carboxylic acid group under basic or acidic conditions. Purification by column chromatography or recrystallization would then yield the desired this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons of the Cbz group, the methine proton of the Cbz group, the protons on the cyclobutane ring, and the exchangeable proton of the carboxylic acid.

-

¹³C NMR would show distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the methine carbon of the Cbz group, and the carbons of the cyclobutane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a constrained amino acid analog in peptide and small molecule drug design.[3]

Caption: The role of the title compound in advancing drug discovery efforts.

By replacing a natural amino acid with this cyclobutane derivative, researchers can introduce conformational rigidity into a peptide backbone. This can have several beneficial effects:

-

Enhanced Potency and Selectivity: The constrained conformation can lock the peptide into a bioactive conformation, leading to stronger and more selective binding to its target receptor.

-

Increased Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the drug candidate.

-

Improved Pharmacokinetic Properties: The introduction of the cyclobutane ring can modulate the lipophilicity and other physicochemical properties of the molecule, potentially leading to improved absorption and distribution.

This building block is particularly valuable in the design of inhibitors for enzymes such as proteases and kinases, as well as in the development of agonists and antagonists for G-protein coupled receptors (GPCRs).

Safety and Handling

This compound is a chemical that should be handled in a laboratory setting by trained professionals. The following safety information is based on available data sheets.[1][4][5]

Hazard Statements:

-

H317: May cause an allergic skin reaction.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Storage:

For more detailed information, it is essential to consult the full Safety Data Sheet (SDS) from the supplier.

Commercial Suppliers

This compound is available from several chemical suppliers. Researchers should always verify the purity and specifications of the compound from their chosen supplier.

| Supplier | Product Number (Example) |

| Sigma-Aldrich | SY3390162031 |

| Thermo Scientific Chemicals | H62902.03 (for the Boc-protected analog) |

| AK Scientific, Inc. | Not specified |

| ChemUniverse | P47254 |

Conclusion

This compound is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its unique conformational constraints offer a powerful tool for medicinal chemists to address common challenges in drug development, such as poor metabolic stability and low receptor affinity. As the demand for more sophisticated and effective drugs continues to grow, the importance of such specialized chemical building blocks is likely to increase.

References

A Technical Guide to the Introduction of the Carboxybenzyl (Cbz) Protecting Group on Cyclobutane Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The temporary masking of reactive amine functionalities is a cornerstone of modern organic synthesis, particularly within the intricate landscape of pharmaceutical development. The carboxybenzyl (Cbz) protecting group, introduced by Bergmann and Zervas in 1932, remains a pivotal tool for this purpose, prized for its robustness and distinct deprotection conditions.[1] This guide provides an in-depth examination of the strategic application of the Cbz group to cyclobutane amines. Cyclobutane rings are increasingly incorporated into drug candidates to modulate physicochemical properties, and a comprehensive understanding of their protection is paramount. We will dissect the mechanistic underpinnings of the N-benzyloxycarbonylation reaction, provide field-tested experimental protocols, and address the unique challenges and considerations pertinent to this specific class of strained cyclic amines.

The Strategic Imperative for Amine Protection in Synthesis

In the multi-step synthesis of complex molecules, the nucleophilic and basic nature of amines necessitates their temporary deactivation to prevent unwanted side reactions.[2][3] Protecting groups serve as transient masks, enabling chemists to perform transformations on other parts of a molecule with high fidelity. The ideal protecting group is characterized by:

-

Ease of installation: High-yielding introduction under mild conditions.

-

Stability: Resilience to a wide range of reagents and reaction environments.

-

Facile removal: Clean and high-yielding cleavage under specific conditions that leave the rest of the molecule intact.[1]

The Cbz group excels in these areas, forming a stable carbamate that is resistant to basic and mildly acidic conditions.[1][4] Its removal via catalytic hydrogenolysis provides a distinct advantage, offering orthogonality to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[5][6] This orthogonality is the bedrock of modern synthetic strategy, permitting the selective deprotection of one amine in the presence of others.[1][7]

The cyclobutane motif is a valuable "bioisostere" in drug design, often used to replace larger or more flexible groups to improve metabolic stability, binding affinity, and cell permeability. Consequently, the efficient and predictable protection of cyclobutane amines is a critical enabling step in the synthesis of novel therapeutics.

The Mechanism of N-Benzyloxycarbonylation

The introduction of the Cbz group onto an amine is a nucleophilic acyl substitution reaction. The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl).[8] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of benzyl chloroformate.[5][9]

The reaction liberates a molecule of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the generated acid.[5]

Figure 1. General mechanism for the Cbz protection of an amine.

The choice of base and solvent system is critical and depends on the substrate's properties, such as solubility and steric hindrance.

Core Experimental Protocol: Cbz Protection of Cyclobutylamine

This section details a robust, general procedure for the Cbz protection of cyclobutylamine. This protocol can be adapted for substituted cyclobutane amines, although optimization may be required.

Reagents and Materials

-

Cyclobutylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutylamine (1.0 eq) in a 2:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves. For less reactive or sterically hindered amines, a stronger base like sodium carbonate or sodium hydroxide may be necessary, but care must be taken to control the pH, as a pH that is too high can promote racemization in chiral substrates.[10]

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions.

-

Reagent Addition: Add benzyl chloroformate (1.1-1.5 eq) dropwise to the vigorously stirred solution, ensuring the internal temperature remains below 5 °C.[1] The slow addition prevents localized high concentrations of the reactive Cbz-Cl.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-20 hours.[1][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual water and inorganic salts.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-Cbz-cyclobutylamine.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. ijacskros.com [ijacskros.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jocpr.com [jocpr.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

A Technical Guide to the Structural Elucidation of trans-3-(Benzyloxycarbonylamino)cyclobutane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of trans-3-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection and sequencing of analytical techniques, emphasizing a self-validating system of protocols to ensure the unambiguous determination of molecular structure, connectivity, and stereochemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of a Constrained Amino Acid Analog

trans-3-(Benzyloxycarbonylamino)cyclobutane-1-carboxylic acid is a non-proteinogenic amino acid derivative. Its rigid cyclobutane scaffold imposes significant conformational constraints compared to its linear counterparts. This structural rigidity is of high interest in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The benzyloxycarbonyl (Cbz) protecting group makes it a valuable building block in peptide synthesis.[1]

The precise determination of its three-dimensional structure, particularly the trans stereochemistry of the substituents on the cyclobutane ring, is critical for its application in rational drug design. This guide outlines a robust workflow for achieving this, ensuring the highest degree of scientific integrity.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR and crystallography, it is prudent to confirm the molecular formula and the presence of key functional groups. This initial phase provides a foundational dataset that guides the interpretation of more complex spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for determining the elemental composition of a molecule. For a compound like ours, Electrospray Ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation and preserves the molecular ion.

Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Given the carboxylic acid and carbamate groups, both positive and negative ion modes should be explored. In positive mode, we expect to observe the [M+H]⁺ or [M+Na]⁺ adducts. In negative mode, the deprotonated molecule [M-H]⁻ is anticipated.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass calculated from the molecular formula (C₁₃H₁₅NO₄).

| Species | Calculated Exact Mass | Expected m/z |

| [M] | 249.1001 | - |

| [M+H]⁺ | 250.1074 | 250.1074 |

| [M-H]⁻ | 248.0928 | 248.0928 |

Trustworthiness: A match between the experimental and theoretical mass within a narrow tolerance (typically < 5 ppm) provides high confidence in the elemental composition. This is a critical first step in validating the identity of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands.

Expected Characteristic IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | [2] |

| Amine N-H | Stretching | ~3300 | [3] |

| Aromatic C-H | Stretching | ~3100-3000 | [4] |

| Aliphatic C-H | Stretching | ~2950-2850 | [4] |

| Carbamate C=O | Stretching | ~1715-1685 | [5] |

| Carboxylic Acid C=O | Stretching | ~1760-1690 | [2] |

| Aromatic C=C | Stretching | ~1600, 1450 | [4] |

Trustworthiness: The presence of a very broad O-H stretch, a sharp N-H stretch, and two distinct carbonyl stretches for the carbamate and carboxylic acid groups would strongly support the proposed structure.[6][7] This data complements the HRMS results by confirming the presence of the expected functional groups.

Unraveling Connectivity: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules in solution. A systematic approach using a suite of NMR experiments is essential.

Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the NMR-based structural elucidation.

Caption: A logical workflow for NMR-based structural elucidation.

¹H and ¹³C NMR: The Initial Blueprint

Expertise & Experience: ¹H NMR provides information on the number of different proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments.[8][9] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[10]

Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record ¹H, ¹³C, DEPT-90, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns.

Predicted NMR Data (Illustrative, based on similar structures):

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted δ (ppm) | Multiplicity | Notes |

| Carboxylic Acid OH | 10-12 | br s | Broad, exchangeable with D₂O |

| Amine NH | 7-8 | d | Coupling to methine proton |

| Phenyl H | 7.2-7.4 | m | 5 protons |

| Benzyl CH₂ | ~5.1 | s | 2 protons |

| Cyclobutane CH-N | ~4.0-4.3 | m | 1 proton |

| Cyclobutane CH-COOH | ~2.8-3.2 | m | 1 proton |

| Cyclobutane CH₂ | ~2.2-2.6 | m | 4 protons |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Notes |

| Carboxylic Acid C=O | 170-175 | - | Quaternary |

| Carbamate C=O | 155-160 | - | Quaternary |

| Phenyl C (ipso) | 135-140 | - | Quaternary |

| Phenyl C-H | 127-129 | + | |

| Benzyl CH₂ | 65-70 | - | |

| Cyclobutane CH-N | 45-55 | + | |

| Cyclobutane CH-COOH | 40-50 | + | |

| Cyclobutane CH₂ | 30-40 | - |

2D NMR: Connecting the Pieces

Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[10][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), which is key for identifying connectivity across quaternary carbons.[12][13]

Protocol: 2D NMR Acquisition

-

Standard pulse programs for COSY, edited-HSQC, and HMBC are used on the same sample prepared for 1D NMR.

Trustworthiness: The combination of these experiments provides a self-validating network of correlations. For example, the proton on the carbon bearing the amino group (CH-N) should show a COSY correlation to the adjacent cyclobutane CH₂ protons. In the HMBC spectrum, this same CH-N proton should show a correlation to the carbamate carbonyl carbon, definitively linking these fragments.[14][15]

Caption: Key HMBC correlations for structural confirmation.

Definitive Stereochemistry: X-ray Crystallography

Expertise & Experience: While NMR (specifically through-space correlations from NOESY/ROESY experiments) can provide strong evidence for relative stereochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure, including the absolute configuration if a heavy atom is present or anomalous dispersion is used.[16][17]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or solvent layering techniques are employed to grow single crystals of sufficient quality.[16]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.[17]

Trustworthiness: The output of a successful X-ray crystallographic analysis is a 3D model of the molecule in the crystal lattice. This will definitively show the trans relationship between the amino and carboxylic acid groups on the cyclobutane ring, where they are on opposite faces of the ring. This technique serves as the gold standard for structural validation.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of trans-3-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid is not achieved by a single technique but by the logical and synergistic application of multiple analytical methods. HRMS and FTIR provide the initial confirmation of molecular formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously pieces together the molecular framework. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous confirmation of the three-dimensional structure and, crucially, the stereochemistry. This multi-faceted, self-validating workflow ensures the highest level of scientific rigor and provides the foundational structural knowledge required for the confident application of this molecule in research and drug development.

References

-

Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. Quarterly Reviews, Chemical Society, 22(3), 302-316. [Link][18][19]

-

Imširević, E., et al. (2013). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 51(9), 556-563. [Link][20]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link][12]

-